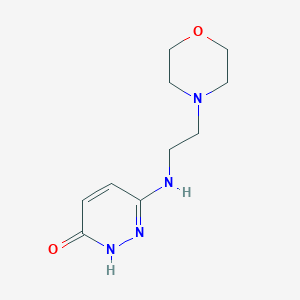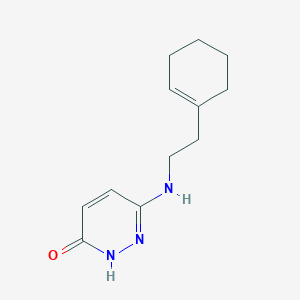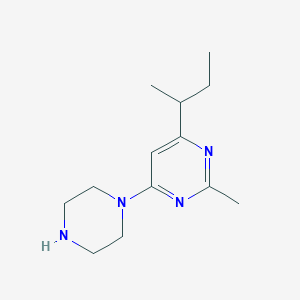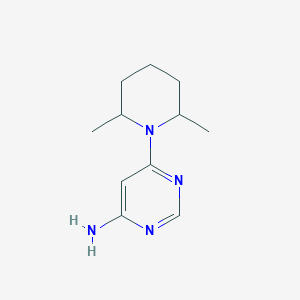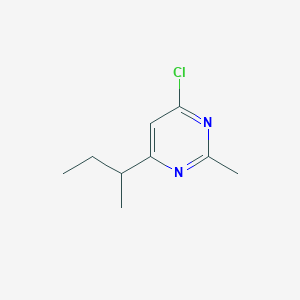
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
Descripción general
Descripción
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, also known as dimethylmorpholine pyridazine-3-ol (DMPOL), is an organic compound belonging to the pyridazine family. It is a colorless, crystalline solid with a melting point of 128-130°C. DMPOL is a versatile molecule with a wide range of applications in the scientific and industrial fields. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as an intermediate in the production of various drugs and as a catalyst for chemical processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound “6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol” can be related to the broader class of pyridazinone derivatives, which are of significant interest in synthetic organic chemistry due to their potential applications in drug discovery and material science. For instance, pyridazinones serve as scaffolds for generating polysubstituted and ring-fused systems via sequential nucleophilic aromatic substitution processes. These methodologies facilitate the synthesis of polyfunctional systems, potentially leading to the development of new pharmacological agents or materials with unique properties. The synthesis of such derivatives involves reactions with nitrogen nucleophiles, including morpholine, to yield a variety of aminated products, which indicates the versatility of pyridazinone cores in chemical transformations (Pattison et al., 2009).
Optical and Electronic Properties
Research into pyridazinone derivatives and related structures has also uncovered their potential in the development of materials with novel optical and electronic properties. For example, terpyridine, pyridine, and pyrazine derivatives with electron-donating amino groups, including morpholine, have been studied for their thermal, redox, UV–Vis absorption, and emission properties. These compounds exhibit structure-dependent fluorescence properties and can be used to explore the impact of amine donors on material properties, which is relevant for applications in light-emitting devices and sensors (Palion-Gazda et al., 2019).
Electrochemical and Electrochromic Applications
Pyridazinone derivatives have also been investigated for their electrochemical and electrochromic applications. The synthesis of electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which are derivatives related to pyridazinones, demonstrates the potential for creating materials with very low-lying LUMO energy levels. These materials can be incorporated into conjugated polymers for electrochromic devices, showcasing high optical contrasts and outstanding redox stability, which are crucial for the development of smart windows and displays (Cho et al., 2015).
Medicinal Chemistry Applications
While direct information on “6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol” was not found, pyridazinone derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, anticonvulsant, and vasorelaxant properties. These studies suggest that pyridazinone derivatives, potentially including those substituted with morpholine groups, could serve as leads for the development of new therapeutic agents (Singh et al., 2017).
Propiedades
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISZGMYLJOBEQ-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



